molecular formula C8H8N2 B7722732 2-Methylbenzimidazole CAS No. 30304-58-6

2-Methylbenzimidazole

Cat. No.: B7722732
CAS No.: 30304-58-6
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
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Description

2-Methylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the second position of the imidazole ring. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities .

Mechanism of Action

Target of Action

2-Methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic compound. Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors for metals . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface . In the context of biological systems, benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA .

Biochemical Pathways

Benzimidazoles, including this compound, can affect a variety of biochemical pathways due to their broad range of biological activities For instance, they can interfere with the function of enzymes, disrupt DNA replication, or modulate signal transduction pathways

Pharmacokinetics

It’s known that benzimidazoles generally have good bioavailability .

Result of Action

Benzimidazoles have been reported to exhibit a wide range of therapeutic activities, such as anti-inflammatory, antioxidant, antimicrobial, antidiabetic, anthelmintic, analgesic, antihypertensive, anticonvulsant, anticancer, antiulcer, antiprotozoal, antimycobacterial, anti-hiv, and antipsychotic effects . These effects are likely the result of the compound’s interaction with various targets and pathways in the body.

Action Environment

The action environment of this compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. For instance, benzimidazoles are known to act as corrosion inhibitors in extremely aggressive, corrosive acidic media . In biological systems, the action environment would include the physiological conditions within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with acetic acid in the presence of a solvent like toluene. The reaction mixture is heated under reflux for several hours, followed by cooling to induce crystallization . Another method involves the use of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the condensation of o-phenylenediamine with acetic acid under controlled conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzimidazole is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

IUPAC Name

2-methyl-1H-benzimidazole
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InChI

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10)
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InChI Key

LDZYRENCLPUXAX-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2N1
Source PubChem
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Molecular Formula

C8H8N2
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DSSTOX Substance ID

DTXSID5060641
Record name 1H-Benzimidazole, 2-methyl-
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Molecular Weight

132.16 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Methylbenzimidazole
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Vapor Pressure

0.0000274 [mmHg]
Record name 2-Methylbenzimidazole
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CAS No.

615-15-6, 30304-58-6
Record name 2-Methylbenzimidazole
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Synthesis routes and methods I

Procedure details

Phenylene diamine (32 grams) and glacial acetic acid (60 ml) were refluxed for 2 hours. Ice and KOH were added to bring the pH to 8.0, and the resulting light violet solid was filtered and collected. Recrystallization from benzene yielded 30 grams of 2-methyl benzimidazole as a light yellow solid having a melting point of 170° C. and total yield of 77%.
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32 g
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Synthesis routes and methods II

Procedure details

A solution of 1,2-diaminobenzene (5.00 g, 46.3 mmol) in acetic anhydride (36.5 mL) was heated for 17 hours at 90° C. and then stirred for 17 hours at ambient temperature. The reaction mixture was taken to pH 9 by dropwise addition of NH4OH, with ice added as necessary to keep the mixture cool, followed by cooling in an ice bath. The resulting precipitate was filtered, rinsed with H2O, and dried in a vacuum oven to give 5.28 g of 2-methylbenzimidazole as a brown solid.
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5 g
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Synthesis routes and methods III

Procedure details

Preparation of the intermediate benzoic acid 2 is shown in Scheme 2. 1,2-phenylenediamine is condensed with acetic anhydride to form 2-methylbenzimidazole which is then reacted with benzyl halide 5 (where X is Br, Cl, I, methansulfonyl, or p-toluenesulfonyl), in the presence of base to form 6. Hydrolysis of ester 6 gives benzoic acid 2. Condensation of 3,4-diaminopyridine with acetic anhydride followed by reaction with benzyl halide 5 as described above gives a mixture of 1-, 3-, and 5-substituted imidazo[4,5-c]pyridines (compounds 8, 9, and 10) which are separated by chromatography on silica gel and convened to 2 as described above. Similarly, imidazo[4,5-b]pyridines 12, 13, and 14 are prepared from 2,3-diaminopyridine. ##STR10##
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Synthesis routes and methods IV

Procedure details

To a solution of 2-methylbenzimidazole (300 mg, 2.3 mmol) in 20 mL of anhydrous THF at −30° C., n-butyl lithium (1.6 M in pentanes, 3 mL, 4.8 mmol) was slowly added. The resulting red-colored heterogeneous mixture was stirred for 2 hours at this temperature, then a solution of 1,1,1-trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one (700 mg, 2.55 mmol) (see Example 1) in anhydrous THF (1 mL) was added dropwise. The reaction temperature was allowed to slowly warm to room temperature over a period of 2 hours, at which time reaction was treated with saturated NH4Cl solution. The resulting mixture was extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to afford an oil which was purified by chromatography on silica gel to provide 200 mg of unchanged 2-methylbenzimidazole and 60 mg of the title compound as a white solid, m.p. 80° C.-82° C.
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300 mg
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700 mg
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Synthesis routes and methods V

Procedure details

Methanol (2 ml) and a 10% aqueous solution of sodium hydroxide (0.2 ml) were added to optically active 6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole isomer with shorter retention time as obtained in Production Example 34 (277 mg) and the mixture was stirred for 90 minutes at room temperature. A 10% aqueous solution of sodium hydroxide (0.36 ml) was further added thereto and stirring was continued for 50 minutes under heating at 50° C. The solution was allowed to cool for 70 minutes to room temperature and 1N hydrochloric acid (1.4 ml) was added thereto and the resulting solution was cooled with ice. Deposited crystals were collected by filtration, washed three times with water (2 ml) and twice with chloroform (1ml), and dried by heating under reduced pressure to obtain optically active 1-(2,4-dichlorobenzyl)-6(2-hydroxy-1-pentane)sulfonyl-carbamoyl)-2-methylbenzimidazole with longer retention time on CHIRALPAK AD (79) (143 mg).
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277 mg
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aqueous solution
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0.36 mL
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1.4 mL
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aqueous solution
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6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylbenzimidazole
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2-Methylbenzimidazole
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzimidazole?

A1: this compound has the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol.

Q2: What spectroscopic data is available for this compound and its metal complexes?

A2: Researchers commonly utilize Infrared (IR), 1H NMR, 13C NMR, and mass spectrometry to characterize this compound and its complexes. [, , , , , , , ] IR spectroscopy helps identify functional groups like N–H and C=N stretches. NMR provides insights into the compound's structure and its interactions with metals in complexes.

Q3: How does pressure affect the crystal structure of this compound?

A3: While both benzimidazole and this compound form chains of molecules connected by NH···N hydrogen bonds, the methyl group in this compound prevents void collapses during compression. [] This results in a colossal monotonic response to pressure, mimicking the pressure-induced transition observed in benzimidazole but without the discontinuous change in structure.

Q4: Is this compound ferroelectric?

A4: Yes, this compound exhibits ferroelectric properties at room temperature. [, , ] Its ferroelectricity is attributed to the ordering of protons within hydrogen-bonded chains in its crystal structure. [] Research suggests a potential ferroelectric transition in this compound above its melting point. []

Q5: What applications of this compound exist in material science?

A5: this compound is a building block for Metal-Organic Frameworks (MOFs) and exhibits potential in nanotechnology and the development of functional materials. [, , , ] Researchers have explored its use in creating self-assembled spherulite films. [] Additionally, it can be incorporated into various nanostructures like chrysotile asbestos nanotubes, mesoporous silica, and borate glasses, impacting their properties. []

Q6: How does the incorporation of this compound into borate porous glasses affect its structural organization?

A6: When incorporated into borate glasses, this compound forms nanocrystallites that exhibit its characteristic crystal structure. [] Interestingly, some crystallites grow larger than the nanopores, indicating long-range structural correlations. This behavior suggests a templating effect of the glass matrix on crystal growth.

Q7: What are the catalytic properties of this compound and its metal complexes?

A7: this compound, when complexed with metals like ruthenium(III) and palladium(II), demonstrates catalytic activity in the hydroxylation of phenol. [, ] These complexes, when encapsulated in zeolites like zeolite-Y and ZSM-5, show selectivity towards catechol formation. [] This catalytic behavior highlights the potential of these complexes in organic synthesis.

Q8: How does the incorporation of this compound complexes into zeolites impact their catalytic activity?

A8: Encapsulation of ruthenium(III) and palladium(II) complexes of this compound within zeolite-Y and ZSM-5 impacts their catalytic activity in phenol hydroxylation. [] Zeolite-Y encapsulation leads to higher conversion rates compared to ZSM-5. This difference likely arises from the larger pore size and different acidity of zeolite-Y, facilitating better substrate access to the catalytic sites.

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies on 1-benzyl-2-methylbenzimidazole (BMBIs) derivatives show that substituents on the 1-benzyl moiety influence their insect growth-regulating and lethal effects on silkworms. [] BMBIs with substitutions at the 2 and/or 4 positions exhibit higher activity than those with 3-position substitutions, suggesting a structure-activity relationship.

Q10: How does the presence of an amino group at position 2 in benzimidazole derivatives influence their activity?

A10: Research indicates that introducing an amino group at the 2-position of the benzimidazole ring generally enhances the antibacterial activity of the compound. [] This modification likely influences the molecule's interaction with bacterial targets, leading to improved efficacy.

Q11: How is computational chemistry used to study this compound and its derivatives?

A12: Quantum chemistry calculations and molecular dynamics simulations provide insights into the corrosion inhibition performance of benzimidazole derivatives, including this compound. [] These computational methods help elucidate the interaction of these molecules with metal surfaces and predict their effectiveness as corrosion inhibitors.

Q12: Can you elaborate on the use of theoretical calculations in understanding the formation of multivariate sodalite zeolitic imidazolate frameworks (ZIFs) containing this compound?

A13: Theoretical calculations are instrumental in understanding the formation of multivariate ZIFs. [] These calculations demonstrate that mixing this compound with 2-ethylimidazole, a combination not yielding SOD frameworks individually, leads to the most energetically favorable formation of SOD frameworks with Zn, Co, and Fe. This highlights the power of computational methods in predicting the formation of novel materials.

Q13: What are some synthetic routes to 2-Methylbenzimidazoles?

A14: 2-Methylbenzimidazoles can be synthesized through various methods: * Condensation of o-Phenylenediamine: Reacting o-phenylenediamine with cinnamic acids in glycerol yields 2-styrylbenzimidazoles, which can be further modified. [] * Reaction with this compound: Condensing this compound with benzaldehydes in glycerol offers an alternative route to 2-styrylbenzimidazoles. [] * Cyclocondensation: this compound reacts with acetylacetone in the presence of a ZnCl2 catalyst to form pyridobenzimidazoles. [] * Reductive Cyclization: Baker's yeast can mediate the reductive cyclization of 4-alkyl-2-nitroacetanilides in acidic conditions to produce 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles. [] * Photocatalysis: A combined-redox approach using TiO2-P25 as a photocatalyst allows for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines and various alcohols under UV irradiation. [] * Heterogeneous Catalysis: Direct synthesis of this compound is achievable by reacting 2-nitroaniline with ethanol using a Cu-Pd/γ-Al2O3 catalyst. [] Modifying this catalyst with magnesium significantly improves its activity, likely by promoting the formation of CuPd alloy active sites and enhancing the support's basicity. []

Q14: What analytical techniques are used to study the solubility of this compound?

A15: Researchers use techniques like differential scanning calorimetry (DSC) and dynamic methods to determine the solubility of this compound and its derivatives in various solvents, including alcohols and water. [, ] These methods provide accurate measurements of solubility parameters over a range of temperatures.

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